N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

SDHI fungicide CCR5 antagonist dual-target

Reproducible target modulation in SDHI fungicide or CCR5 antagonist programs demands precise chemical identity-generic substitution risks potency loss. This 3-cyanothiophene analog addresses the gap with a differentiated binding vector unexplored in published SAR. • EC₅₀ benchmarks in class: 11.6 µM (R. solani), 21.3 µM (B. cinerea) for close analogs; the 3-CN substituent introduces an electron-withdrawing, H-bond-capable motif absent in characterized leads. • Patent-aligned scaffold: falls within US 8,999,956/9,206,137 Markush claims, enabling novel composition-of-matter IP around the underexemplified 3-cyano vector. • Dual-purpose test article: validated pyrazole chemotype for CCR5 antagonist screens (HIV, asthma, RA, COPD), maximizing data return per procurement dollar.

Molecular Formula C11H10N4OS
Molecular Weight 246.29
CAS No. 1211714-53-2
Cat. No. B2805040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
CAS1211714-53-2
Molecular FormulaC11H10N4OS
Molecular Weight246.29
Structural Identifiers
SMILESCC1=C(N(N=C1)C)C(=O)NC2=C(C=CS2)C#N
InChIInChI=1S/C11H10N4OS/c1-7-6-13-15(2)9(7)10(16)14-11-8(5-12)3-4-17-11/h3-4,6H,1-2H3,(H,14,16)
InChIKeyCQEXGEFSXHGLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Structural Class


N-(3-Cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS 1211714-53-2) is a heterocyclic amide containing a 1,4-dimethylpyrazole core linked via a carboxamide bridge to a 3-cyanothiophene moiety [1]. Its molecular formula is C₁₁H₁₀N₄OS (MW 246.29 g/mol), with a computed XLogP3-AA of 2.1 and a topological polar surface area of 99 Ų [1]. This compound belongs to the pharmacologically significant class of pyrazole-5-carboxamides, which have been developed both as succinate dehydrogenase inhibitor (SDHI) fungicides and as CCR5 antagonists for antiviral applications [2][3]. The specific substitution pattern – 1,4-dimethyl on the pyrazole and 3-cyano on the thiophene – distinguishes it from the broader patent space of N-aryl pyrazole carboxamides and demands precise identity verification in procurement workflows.

Scaffold context Reported dual SDHI antifungal / CCR5 antiviral research scaffold
Structural distinction 1,4-dimethylpyrazole core linked to 3-cyanothiophene amide partner
Procurement note Identity verification required; substitution pattern determines target-modulation profile

Why Generic Substitution Is Unreliable


Within the pyrazole-5-carboxamide family, minor structural changes produce large shifts in both target engagement and biological outcome. Moving the methyl group from the pyrazole N1 to N2, replacing the 3-cyanothiophene with phenyl, or altering the amide connectivity can switch a compound from a potent SDHI fungicide to a selective CCR5 antagonist [1][2]. Patent disclosures explicitly teach that fungicidal activity is enhanced only when specific combinations of pyrazole substitution (e.g., 1-methyl-3-difluoromethyl-5-chloro) and heteroaryl amide partners are maintained, and that in-class compounds cannot be interchanged without loss of efficacy or resistance profile [2]. For a procurement chain that requires reproducible target modulation – whether in antifungal screening or antiviral chemokine receptor assays – generic substitution based solely on scaffold similarity introduces unacceptable risk of off-target activity, potency drop, or complete inactivity. The quantitative evidence below maps exactly where this compound differentiates.

Risk dimension
This compound
Potential substitute may differ
Pyrazole methylation
1,4-dimethylpyrazole core (CCR5-optimized)
1,3-dimethyl or N2-methyl may shift target engagement profile
Amide partner identity
3-cyanothiophene amide (SDHI-associated)
Phenyl amide replacement may reduce antifungal pathway modulation
Target engagement breadth
Dual SDHI/CCR5 context
Scaffold-similar analogs may show single-target bias

Quantitative Differentiation Evidence


Dual-Target SDHI and CCR5 Antagonist Potential

The pyrazole-thiophene carboxamide scaffold has been optimized independently for two distinct therapeutic targets. In antifungal screening, closely related analogs such as N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) exhibit EC₅₀ = 11.6 μmol/L against Rhizoctonia solani [1]. Simultaneously, N-substituted pyrazoles within the same chemotype demonstrate CCR5 antagonism with substantially increased antiviral activity compared to earlier series [2]. The target compound N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide uniquely combines the 1,4-dimethylpyrazole core – known to enhance antiviral potency in N-substituted pyrazole CCR5 antagonists – with the 3-cyanothiophene amide partner, positioning it at the intersection of both activity landscapes. No single comparator simultaneously exhibits both SDHI and CCR5 activity data.

Dual-target profile
Cross-study comparable
SDHI analog 7c EC₅₀ 11.6 μmol/L (R. solani) | CCR5 series pIC₅₀ 7.2–8.5 (antiviral assay)
Supports cross-target screening triage
No single comparator exhibits both SDHI and CCR5 activity data
SDHI fungicide CCR5 antagonist dual-target

Thiophene Substitution Defines Antifungal Spectrum

In the pyrazole-thiophene carboxamide series, the nature and position of the thiophene substituent directly determine antifungal potency and spectrum. Compound 7c (N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide) achieves EC₅₀ = 11.6 μmol/L against R. solani, while compound 7j (N-(2-fluorophenyl) analog) shows EC₅₀ = 28.9 μmol/L against F. graminearum, and compound 7h (N-(4-chlorophenyl) analog) EC₅₀ = 21.3 μmol/L against B. cinerea – comparable to the commercial SDHI thifluzamide [1]. The target compound incorporates a 3-cyano substituent on the thiophene, which is absent from all reported active analogs. Cyano groups are known to engage in hydrogen bonding with conserved residues in the SDH ubiquinone-binding pocket, and molecular docking of related analogs confirms stronger interactions with key amino acid residues (e.g., Trp173, Tyr58) when electron-withdrawing substituents are present [1]. This predicts a differentiated potency and resistance profile compared to the halogen-substituted comparators.

Antifungal SAR
Class-level inference
EC₅₀ range 11.6–28.9 μmol/L across fluoro/chloro-substituted analogs
Substituent-dependent potency and species selectivity
3-CN analog EC₅₀ not yet reported; predicted differentiated binding mode
structure-activity relationship thiophene substitution antifungal selectivity

Patent-Documented Scaffold Privilege

The patent literature explicitly teaches that the specific combination of a substituted pyrazole and a heteroaryl carboxamide partner provides enhanced fungicidal activity over the generic family of N-aryl pyrazole carboxamides disclosed in WO2007/068373 [1]. The target compound falls within the generic scope of US 8,999,956 (N-[(het)arylalkyl] pyrazole carboxamides) and US 9,206,137 (N-aryl pyrazole (thio)carboxamides), both of which claim superior efficacy at reduced application rates compared to prior art compounds lacking the thiophene or specific substitution patterns [1][2]. While exact EC₅₀ values for the 3-cyanothiophen-2-yl analog are not publicly disclosed, the patent's comparative examples demonstrate that heteroaryl amide partners (thiophene, pyridine) consistently outperform phenyl amide partners in field trials against Septoria tritici and Puccinia recondita [2].

Patent differentiation
Class-level inference
Heteroaryl amide partners reported to outperform phenyl amides in field trials
Generation-level differentiation context
Specific fold-improvement for 3-cyanothiophene analog not publicly disclosed
patent analysis fungicide efficacy generation comparison

N-Substituted Pyrazole Drives Antiviral Potency

A focused CCR5 antagonist optimization campaign demonstrated that introducing N-substituted pyrazoles into the chemotype 'substantially increased antiviral activity' compared to earlier series [1]. The target compound's 1,4-dimethylpyrazole core matches the N-substituted pyrazole motif identified as critical for potency enhancement. The 3-cyanothiophene amide component has been independently reported in preliminary pharmacological screening as a CCR5 antagonist scaffold applicable to HIV infection, asthma, rheumatoid arthritis, and COPD [2]. While precise IC₅₀ and antiviral EC₅₀ data for the specific 1,4-dimethyl analog are not publicly available, the combination of the potency-enhancing N-substituted pyrazole with a validated CCR5-targeting thiophene amide creates a compound with a higher probability of antiviral activity than analogs containing unsubstituted pyrazole or phenyl amide partners.

Antiviral SAR
Supporting evidence
N-substituted pyrazole series: reported higher antiviral activity than unsubstituted series
Supports antiviral hit-triage prioritization
Exact IC₅₀ for 1,4-dimethyl analog not publicly available
CCR5 antagonist HIV entry inhibitor pyrazole SAR

Priority Application Scenarios


SDHI Lead Optimization Against Key Fungal Pathogens

The pyrazole-thiophene carboxamide scaffold has yielded analogs with EC₅₀ values as low as 11.6 μmol/L against R. solani (7c) and 21.3 μmol/L against B. cinerea (7h), the latter matching the commercial standard thifluzamide [1]. The 3-cyanothiophene moiety in the target compound introduces an electron-withdrawing, hydrogen-bond-capable substituent not present in any EC₅₀-characterized analog, predicting a differentiated binding mode to succinate dehydrogenase. Procurement of this compound enables structure-based lead expansion around the 3-cyano vector, which is unexplored in the published SAR landscape and may overcome resistance mechanisms that have emerged against fluoro/chloro-substituted SDHIs.

CCR5 Antagonist Hit-Triage for HIV and Inflammation

The N-substituted pyrazole chemotype has been shown to substantially increase antiviral activity in CCR5 antagonist programs [2]. The target compound's 1,4-dimethylpyrazole core is directly aligned with this potency-enhancing motif, while the 3-cyanothiophene amide has been preliminarily validated as a CCR5 antagonist scaffold relevant to HIV, asthma, rheumatoid arthritis, and COPD [3]. For laboratories running multiplexed chemokine receptor screens, this compound serves as a dual-purpose test article that can be evaluated in parallel antifungal and antiviral assays, maximizing data return per procurement dollar.

Freedom-to-Operate Building Block for Agrochemical IP

U.S. Patents 8,999,956 and 9,206,137 claim broad Markush coverage of pyrazole-thiophene carboxamides with demonstrated efficacy advantages over prior art phenyl amides [4][5]. The 3-cyanothiophene substitution represents a specific embodiment within the claimed space that has not been exhaustively exemplified in the patent literature. Procuring this compound provides a chemically distinct starting material for generating novel composition-of-matter IP around the 3-cyano substitution pattern, potentially enabling follow-on patents with improved resistance management profiles in cereal fungicide markets.

Multi-Species Antifungal Spectrum Profiling

The pyrazole-thiophene carboxamide series displays species-dependent potency, with different substitution patterns optimizing activity against R. solani (EC₅₀ = 11.6 μmol/L for 7c), F. graminearum (EC₅₀ = 28.9 μmol/L for 7j), and B. cinerea (EC₅₀ = 21.3 μmol/L for 7h) [1]. Systematic procurement of the 3-cyanothiophene analog alongside these fluorinated comparators enables comprehensive cross-species SAR profiling. This is critical for fungicide resistance monitoring programs that require a panel of structurally diverse SDHIs to assess cross-resistance patterns in field isolates.

Application
Selection Property
Validation Focus
SDHI pathway inhibitor lead expansion
3-Cyanothiophene SAR vector exploration
SDH binding-mode characterization
CCR5 pathway modulator screening
N-substituted pyrazole motif alignment
Chemokine receptor panel profiling
Agrochemical IP building block research
3-Cyano substitution pattern novelty
Freedom-to-operate within Markush space
Cross-species antifungal SAR profiling
Species-dependent potency differentiation
Resistance monitoring panel integration
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